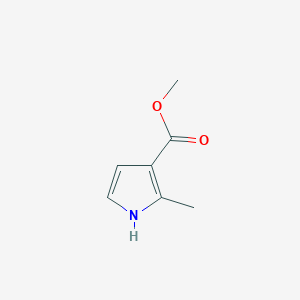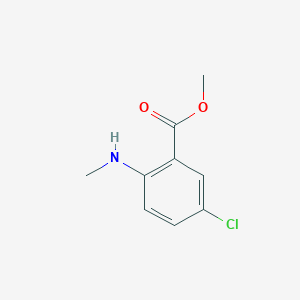
3-(2-Thiazolyl)propylamine
Vue d'ensemble
Description
“3-(2-Thiazolyl)propylamine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Optoelectronic and Biophotonic Applications
- Compounds including diphenylamine and carbazole, structurally related to 3-(2-Thiazolyl)propylamine, have been synthesized and characterized for their aggregation-induced emission enhancement (AIEE) properties. These compounds, exhibiting significant AIEE effects, have potential use in biophotonic and optoelectronic applications due to their excellent two-photon absorption properties and solid quantum efficiencies (Huang et al., 2014).
Carbohydrate Chemistry
- 3-(Dimethylamino)-1-propylamine, a variant of 3-(2-Thiazolyl)propylamine, has been found effective in carbohydrate chemistry, particularly in anomeric deacylation reactions for producing 1-O deprotected sugars. This compound also assists in removing excess reagents in carbohydrate synthesis processes (Andersen et al., 2015).
Synthesis of Potential COVID-19 Therapeutics
- A novel series of compounds, including thiazolyl derivatives, have been synthesized for potential therapeutic applications in COVID-19 treatment. These compounds showed enhanced binding affinity to the receptor in a molecular comparative docking study, indicating their potential as COVID-19 drug candidates (Abu-Melha et al., 2022).
Antibacterial Activity
- Compounds with an oxa(thia)zole scaffold, related to 3-(2-Thiazolyl)propylamine, have been synthesized and tested for their antibacterial activity. Some of these compounds were found to be active against Staphylococcus aureus, highlighting their potential in the development of new antibacterial agents (Sanz-Cervera et al., 2009).
Alkaline Phosphatase Inhibitors
- A study focused on synthesizing and assessing the bioactivity of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines, revealing that most of these derivatives were potent inhibitors of alkaline phosphatase. This indicates their potential use in treating diseases associated with abnormal levels of alkaline phosphatase (Ahmed et al., 2022).
Corrosion Inhibition
- Thiazole derivatives, including those structurally related to 3-(2-Thiazolyl)propylamine, have been studied for their role in inhibiting corrosion of metals, particularly mild steel, in acidic solutions. These studies highlight the potential of these compounds in industrial applications involving corrosion protection (Khaled & Amin, 2009).
Cancer Therapeutics
- Thiazolo[5,4-b]quinoline derivatives, including structures similar to 3-(2-Thiazolyl)propylamine, have been explored for their anticancer activities. One such compound, D3CLP, demonstrated significant synergistic anticancer activity in combination with cisplatin in human cervical cancer cells (González-Sánchez et al., 2012).
Propriétés
IUPAC Name |
3-(1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKQNDZQVDBFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thiazolyl)propylamine | |
CAS RN |
63779-34-0 | |
| Record name | 3-(1,3-thiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)



